molecular formula C17H11ClN2OS B15285073 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol

2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol

Katalognummer: B15285073
Molekulargewicht: 326.8 g/mol
InChI-Schlüssel: GTKIRYKODMTYFQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol is a complex organic compound with the molecular formula C17H11ClN2OS. This compound is characterized by the presence of a quinazolinol core structure substituted with a 5-chloro-1-benzothien-3-ylmethyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol typically involves multi-step organic reactions. One common method includes the condensation of 5-chloro-1-benzothiophene-3-carbaldehyde with 2-aminobenzyl alcohol under acidic conditions to form the intermediate. This intermediate is then cyclized to form the quinazolinol core .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, hydrogenated quinazolinols, and substituted benzothiophene compounds .

Wissenschaftliche Forschungsanwendungen

2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-[(5-Chloro-1-benzothien-3-yl)methyl]-4-quinazolinol apart is its unique combination of a quinazolinol core with a benzothienylmethyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C17H11ClN2OS

Molekulargewicht

326.8 g/mol

IUPAC-Name

2-[(5-chloro-1-benzothiophen-3-yl)methyl]-3H-quinazolin-4-one

InChI

InChI=1S/C17H11ClN2OS/c18-11-5-6-15-13(8-11)10(9-22-15)7-16-19-14-4-2-1-3-12(14)17(21)20-16/h1-6,8-9H,7H2,(H,19,20,21)

InChI-Schlüssel

GTKIRYKODMTYFQ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)CC3=CSC4=C3C=C(C=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.